Bis(trimethylsilyl) oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

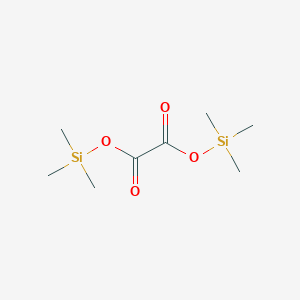

Bis(trimethylsilyl) oxalate, also known as this compound, is a useful research compound. Its molecular formula is C8H18O4Si2 and its molecular weight is 234.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

Derivatization Agent

BTSO serves as an effective derivatization agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of organic compounds. It is particularly useful for the derivatization of oxalic acid and its derivatives, enhancing their volatility and stability during analysis. The derivatization process improves the sensitivity and resolution of the compounds being analyzed, which is crucial for accurate quantification in complex biological samples.

- Case Study : A study demonstrated the use of BTSO in developing a new GC-MS method for analyzing oxalate and glycolate in plasma. The method showed high precision and sensitivity, allowing for detailed metabolic pathway analysis of glyoxylate metabolism .

Organic Synthesis

Synthesis of Esters and Acids

BTSO is utilized in organic synthesis as a reagent for forming esters and other derivatives. It can facilitate the acylation of various substrates, leading to the formation of β-keto acids and other important intermediates.

- Application Example : BTSO has been used in cyclocondensation reactions to produce complex organic molecules. Its ability to stabilize reactive intermediates makes it a valuable reagent in synthetic organic chemistry .

Materials Science

Precursor in Thin Film Deposition

BTSO is also employed as a precursor in metal-organic chemical vapor deposition (MOCVD) processes for producing thin films of metal oxides such as hafnium oxide (HfO2) and zirconium oxide (ZrO2). These materials are essential for applications in electronics and optics due to their dielectric properties.

- Research Insights : Studies have shown that BTSO can be used effectively to create high-quality thin films with controlled properties, which are crucial for developing advanced electronic devices .

Biomedical Applications

Potential Therapeutic Uses

Research has indicated that derivatives of oxalic acid, including those obtained from BTSO, may have therapeutic potential. For instance, oxalate has been studied for its role in treating dentin hypersensitivity and as a miticide against certain pests .

- Future Directions : Investigating the biological activity of BTSO derivatives could lead to new therapeutic agents or treatments for various conditions.

Summary Table of Applications

Propriétés

Numéro CAS |

18294-04-7 |

|---|---|

Formule moléculaire |

C8H18O4Si2 |

Poids moléculaire |

234.4 g/mol |

Nom IUPAC |

bis(trimethylsilyl) oxalate |

InChI |

InChI=1S/C8H18O4Si2/c1-13(2,3)11-7(9)8(10)12-14(4,5)6/h1-6H3 |

Clé InChI |

DDCDOSJHFOGNRO-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |

SMILES canonique |

C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |

Synonymes |

ETHANEDIOICACID,BIS(TRIMETHYLSILY |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.